GC Base Pair Acceptance in DNA Minor Groove Binding: Bis(furan)lexitropsin vs. Netropsin and Distamycin
MPE-Fe(EDTA) footprinting of bis(furan)lexitropsin (compound 6) on a HindIII/EcoRI restriction fragment of pBR322 DNA revealed that the compound can accept a GC base pair at positions 1, 2, or 3 of its four-base binding site, with a strict 3′-terminal AT requirement [1]. The primary binding sites identified include TGTA, TGAA, AAAT, ACAA, and TTAT (all containing AT at the 3′ position), with secondary sites CTAA, TCGT, TGTA, GTCA, and GGTT [1]. This stands in marked contrast to netropsin, which binds exclusively to AT-rich sequences—specifically runs of at least four consecutive AT base pairs—and cannot accommodate GC pairs due to steric hindrance between the pyrrole ring and the guanine NH₂ group [2][3]. The furan moiety of bis(furan)lexitropsin circumvents this steric restriction, enabling productive hydrogen bonding interactions with GC base pairs [1].
| Evidence Dimension | GC base pair acceptance in DNA minor groove binding site |
|---|---|
| Target Compound Data | GC accepted at positions 1, 2, or 3 of four-base binding site; strict 3′ AT requirement (e.g., primary sites: TGTA, TGAA, AAAT, ACAA, TTAT) [1] |
| Comparator Or Baseline | Netropsin: exclusively AT-selective; binds runs of ≥4 consecutive AT base pairs; GC pairs excluded by steric clash with guanine NH₂ [2]; Distamycin: AT-selective, binds as 2:1 dimer at AT-rich sites [3] |
| Quantified Difference | Qualitative shift from AT-only (netropsin/distamycin) to AT+GC acceptance at positions 1–3 (bis(furan)lexitropsin); GC recognition represents a categorical gain of function not achievable with pyrrole-based natural products |
| Conditions | MPE-Fe(EDTA) footprinting on HindIII/EcoRI restriction fragment of pBR322 DNA; calf thymus DNA binding; ¹H NMR on d-[CATGGCCATG]₂ duplex |
Why This Matters
For researchers needing to probe or target DNA sequences containing GC base pairs within the minor groove, bis(furan)lexitropsin provides the only 1:1 monocationic scaffold with demonstrated GC-reading capacity, whereas netropsin and distamycin would fail to bind or report on such sequences entirely.
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- [2] Kopka ML, Yoon C, Goodsell D, Pjura P, Dickerson RE. The molecular origin of DNA-drug specificity in netropsin and distamycin. Proc Natl Acad Sci USA. 1985 Mar;82(5):1376-1380. doi: 10.1073/pnas.82.5.1376. View Source
- [3] Zimmer C, Wähnert U. Nonintercalating DNA-binding ligands: specificity of the interaction and their use as tools in biophysical, biochemical and biological investigations of the genetic material. Prog Biophys Mol Biol. 1986;47(1):31-112. doi: 10.1016/0079-6107(86)90005-2. View Source
